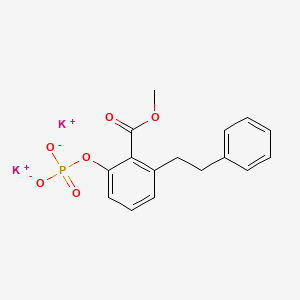

2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester Potassium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Applications in Food Preservation and Safety

- Food and Beverage Preservation: Sodium benzoate and potassium sorbate, related to the benzoate family, have been extensively used as preservatives to inhibit microbial growth in food and beverages. While concerns over safety and potential health effects exist, such as the reaction of benzoate with ascorbic acid forming benzene, a carcinogen, these compounds continue to play a crucial role in extending the shelf life of products. The clinical applications of sodium benzoate in treating metabolic disorders highlight the dual role of these compounds in both preservation and therapeutic contexts (Piper & Piper, 2017).

Therapeutic Applications

- Anti-inflammatory and Cancer Therapeutics: CAPE, a derivative of caffeic acid found in propolis, has been researched for its therapeutic potentials in inflammation and cancer. Its action on various molecular targets such as nuclear factor-κB, tissue necrosis factor-α, and cyclooxygenase-2, suggests potential for clinical application in treating these conditions. The review emphasizes the need for clinical trials to explore the efficacy and safety of CAPE in human subjects (Murtaza et al., 2014).

Environmental Impact and Safety

- Environmental Relevance of Phosphonates: Organophosphonates, including those related to the compound of interest, have been studied for their environmental relevance, biodegradability, and removal in wastewater treatment plants. Despite their stability against biological degradation, these compounds can be removed with high efficiency in treatment plants that employ chemical phosphate precipitation. The review suggests cautious use of phosphonates due to their potential contribution to eutrophication and interference with phosphate precipitation in wastewater treatment processes (Rott, Steinmetz, & Metzger, 2018).

Analytical and Industrial Applications

- Polymer Degradation: The use of esters of H-phosphonic and phosphoric acids in the degradation of polymers such as polyurethanes, polycarbonates, and polyamides presents a pathway for the recycling and repurposing of polymer wastes. This approach highlights the potential of phosphonate esters in contributing to environmental sustainability by offering methods for the chemical recycling of plastics (Mitova et al., 2013).

Eigenschaften

IUPAC Name |

dipotassium;[2-methoxycarbonyl-3-(2-phenylethyl)phenyl] phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17O6P.2K/c1-21-16(17)15-13(11-10-12-6-3-2-4-7-12)8-5-9-14(15)22-23(18,19)20;;/h2-9H,10-11H2,1H3,(H2,18,19,20);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEALLMWKCWPRPA-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1OP(=O)([O-])[O-])CCC2=CC=CC=C2.[K+].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15K2O6P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 2-(methoxycarbonyl)-3-phenethylphenyl phosphate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B6307333.png)

![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)

![Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B6307375.png)

![5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6307382.png)